molecular formula C15H22N2O2 B5210279 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide

2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide

Cat. No. B5210279
M. Wt: 262.35 g/mol
InChI Key: RRNOASUWEPNPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly known as MPAA and has been widely used in scientific research. MPAA has demonstrated potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of MPAA is not fully understood. However, it has been suggested that MPAA may act as an allosteric modulator of enzymes, including acetylcholinesterase and butyrylcholinesterase. MPAA has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
MPAA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPAA can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. MPAA has also been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. In vivo studies have demonstrated that MPAA can reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. MPAA has also demonstrated potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. However, there are also limitations to the use of MPAA in lab experiments. MPAA is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully investigate the potential of MPAA in various fields.

Future Directions

For the study of MPAA include investigating its potential in various fields and further investigating its mechanism of action.

Synthesis Methods

The synthesis of MPAA involves the reaction of 2-(2-methylphenoxy) acetic acid with N-(1-methyl-4-piperidinyl) amine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. After the reaction is complete, the product is purified by column chromatography to obtain pure MPAA.

Scientific Research Applications

MPAA has been widely used in scientific research due to its potential in various fields. In medicinal chemistry, MPAA has been investigated for its potential as an analgesic and anti-inflammatory agent. In pharmacology, MPAA has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In biochemistry, MPAA has been investigated for its effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-5-3-4-6-14(12)19-11-15(18)16-13-7-9-17(2)10-8-13/h3-6,13H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNOASUWEPNPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

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